molecular formula C21H21N3O6S2 B2437702 (E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-13-6

(E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2437702
CAS No.: 850909-13-6
M. Wt: 475.53
InChI Key: QYALDHJLBNPMAU-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H21N3O6S2 and its molecular weight is 475.53. The purity is usually 95%.
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Biological Activity

(E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and viral inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]thiazole core, a morpholinosulfonyl group, and a methyl ester functionality. The structural formula can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

Research indicates that the compound operates through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The morpholinosulfonyl moiety is known to interact with various enzymes, potentially inhibiting their activity and thus affecting cellular processes related to growth and proliferation.
  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties by inhibiting viral proteases, which are crucial for viral replication. This mechanism could be pertinent to the development of treatments for viral infections like SARS-CoV-2 .
  • Anticancer Properties : The compound has been evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxicity. The specific pathways involved include apoptosis induction and cell cycle arrest .

In Vitro Assays

A series of in vitro assays were conducted to evaluate the biological activity of this compound against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis
NCI-H23 (Lung Cancer)7.5Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.0Caspase activation

These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer cell lines.

Case Studies

  • Lung Cancer Treatment : In a study involving A549 cells, treatment with the compound resulted in a significant reduction in cell viability, with apoptosis rates exceeding 40% as measured by Annexin V/PI staining. This suggests that the compound effectively triggers programmed cell death in lung cancer cells .
  • Viral Inhibition : A separate investigation into the antiviral properties revealed that similar compounds inhibited the activity of viral proteases essential for replication in vitro, suggesting potential applications in treating viral infections .

Properties

IUPAC Name

methyl 3-methyl-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S2/c1-23-17-8-5-15(20(26)29-2)13-18(17)31-21(23)22-19(25)14-3-6-16(7-4-14)32(27,28)24-9-11-30-12-10-24/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYALDHJLBNPMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.